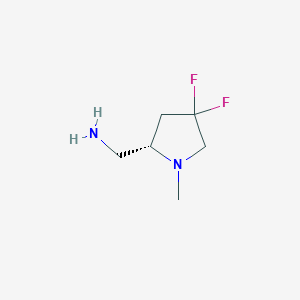

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEFDJSAWWFGRW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(C[C@H]1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two fluorine atoms and an amino methyl group. Its unique structure influences its reactivity and biological properties. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and receptor interaction.

| Property | Description |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 135.12 g/mol |

| Functional Groups | Amino, Fluoro, Pyrrolidine |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate various biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

Potential Molecular Targets:

- Enzymes involved in metabolic pathways

- Receptors associated with neurotransmission and signaling

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown moderate antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings suggest that the compound may be a candidate for further investigation in the development of antibacterial agents.

Anticancer Activity

Research has also explored the antiproliferative effects of this compound on cancer cell lines. In vitro studies demonstrated significant inhibition of cell growth in HeLa (cervical cancer) and A549 (lung cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate potential therapeutic applications in oncology, warranting further exploration into its mechanism of action against cancer cells.

Synthesis and Applications

This compound can be synthesized through multi-step organic reactions involving fluorination and amination processes. Its applications extend beyond medicinal chemistry to include:

- Pharmaceutical Development: As a building block for novel drug candidates.

- Organic Synthesis: Utilized in the synthesis of complex molecules.

- Biological Studies: Investigated for interactions with biomolecules.

Case Studies

-

Antibacterial Efficacy Against MRSA:

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the compound's effectiveness in inhibiting bacterial growth, suggesting its potential role in treating resistant infections. -

Inhibition of Cancer Cell Proliferation:

In a comparative study with other pyrrolidine derivatives, this compound showed superior anticancer activity against various cell lines, prompting further investigation into its structural requirements for activity.

Vergleich Mit ähnlichen Verbindungen

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

This compound (EP 4,374,877 A2) features a fused pyrrolo-pyridazine core with difluoro and iodophenyl substituents. The difluoro groups may enhance metabolic stability, analogous to their role in this compound .

6-Amino-5-[[(3S)-4,4-difluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]-3-pyrrolidinyl]oxy]-N-methyl-3-pyridinecarboxamide (PF-06733804)

This nicotinamide derivative contains a 4,4-difluoropyrrolidine ring linked to a trifluoromethoxyphenyl-acetyl group. The difluoro substitution likely reduces ring puckering and enhances binding to hydrophobic enzyme pockets.

| Compound | Key Structural Features | Potential Applications |

|---|---|---|

| This compound | Chiral pyrrolidine, aminomethyl, difluoro | Chiral building block, enzyme ligand |

| EP 4,374,877 A2 derivative | Fused pyrrolo-pyridazine, iodophenyl | Kinase inhibition, radiopharmaceuticals |

| PF-06733804 | Difluoropyrrolidine, trifluoromethoxyphenyl | Protease/kinase inhibition |

Fluorinated Nucleoside Analogues: 2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)

Though structurally distinct from pyrrolidine derivatives, 2',2'-difluorodeoxycytidine (dFdC) exemplifies the therapeutic impact of difluoro substitutions. dFdC inhibits ribonucleotide reductase (RNR) and DNA synthesis, with IC₅₀ values in the micromolar range. Its 2',2'-difluoro moiety prevents deamination and enhances intracellular retention, leading to prolonged RNR inhibition and cytotoxicity across cell cycle phases . In contrast, this compound’s fluorination likely stabilizes the pyrrolidine ring against oxidative metabolism rather than directly targeting nucleotide metabolism.

| Property | This compound | 2',2'-Difluorodeoxycytidine (dFdC) |

|---|---|---|

| Core Structure | Pyrrolidine | Deoxycytidine analog |

| Fluorine Positions | 4,4-positions | 2',2'-positions |

| Primary Mechanism | Structural stabilization, chiral ligand | RNR/DNA synthesis inhibition |

| Biological Activity | Not reported (likely enzyme modulation) | Cytotoxic, radiosensitizing |

Vorbereitungsmethoden

Resolution via Chiral Acid Salt Formation and Fractional Crystallization

A well-documented approach for preparing chiral aminomethyl pyrrolidines involves the formation of diastereomeric salts with chiral acids such as L-tartaric acid, followed by fractional crystallization to isolate the desired enantiomer.

-

- The racemic aminomethyl pyrrolidine is dissolved in a mixed solvent system containing alcohol (methanol, ethanol, or isopropanol) and water.

- L-tartaric acid is added under controlled temperature (0–30 °C, optimally 10–20 °C).

- The mixture is stirred for 6–24 hours to allow salt formation.

- The formed diastereomeric salt precipitates and is separated by filtration.

- The filtrate (mother liquor) contains the desired (S)-enantiomer, which is recovered by basification (pH 9–10) using sodium hydroxide or potassium hydroxide.

- The base-treated solution is filtered to remove salts, and the solvent is reclaimed by distillation to yield the optically pure (S)-aminomethyl pyrrolidine.

-

- High enantiomeric purity (>99% by GC).

- Moderate yields (~35%).

- Cost-effective due to solvent recovery and use of inexpensive chiral acids.

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–30 °C (best 10–20 °C) |

| Stirring Time | 6–24 hours (optimal 6–12 hours) |

| Alcohol:Water Mass Ratio | 3–10:1 (optimal 5:1) |

| L-tartaric acid:Water Mass Ratio | 1–3:1 |

| pH for Basification | 9–10 |

| Alkali Used | NaOH, KOH, or soda ash |

| Entry | Aminomethyl Pyrrolidine (g) | Alcohol (g) | L-tartaric Acid (g) | Alcohol Type | Temp (°C) | Stirring Time (h) | Yield (%) | Purity (GC %) | Optical Rotation (°) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 80 | 300 | 80 | Methanol | 0–30 | 12 | 35 | >99 | –105.8 |

| 2 | 160 | 600 | 120 | Methanol | 0–30 | 12 | 35.9 | >99 | –106.1 |

Note: Data adapted from a patent describing a similar chiral aminomethyl pyrrolidine preparation via L-tartaric acid salt resolution.

Fluorination Techniques

Incorporation of difluoro groups at the 4,4-positions of the pyrrolidine ring can be achieved by:

- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor on suitable precursors.

- Nucleophilic fluorination via deoxyfluorination of diols or ketones.

- Difluorocarbene insertion methods.

Control of regio- and stereochemistry during fluorination is critical and often requires protecting groups and optimized reaction conditions.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Acid Salt Resolution | Salt formation with L-tartaric acid, fractional crystallization | High purity, cost-effective, scalable | Moderate yield, requires racemic starting material |

| Asymmetric Synthesis | Use of chiral catalysts/auxiliaries | Direct access to enantiomer, high stereocontrol | Complex, multi-step, expensive catalysts |

| Fluorination of Precursors | Electrophilic/nucleophilic fluorination | Direct introduction of difluoro groups | Difficult regio/stereo control, harsh conditions |

Research Findings and Notes

- The resolution method using L-tartaric acid is well-established for related aminomethyl pyrrolidines and is adaptable for fluorinated analogs with process optimization.

- Reaction parameters such as temperature, solvent ratio, and pH critically influence yield and optical purity.

- Recovery and recycling of solvents and reagents improve the economic feasibility of the process.

- Advanced asymmetric synthesis and fluorination methods remain under development to improve overall yields and reduce steps.

- Analytical techniques such as gas chromatography (GC) and optical rotation measurements are essential for assessing purity and enantiomeric excess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.